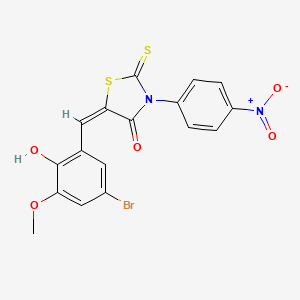![molecular formula C21H19NO5 B5492263 methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5492263.png)
methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate (MDA-19) is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic properties. This compound was first synthesized in 2004 by researchers at the University of Connecticut and has since been studied extensively for its effects on the endocannabinoid system.
Mecanismo De Acción
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties.
Biochemical and Physiological Effects:
methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the regulation of immune function, the inhibition of cancer cell growth, and the reduction of inflammation and pain. methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has also been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is its selectivity for the CB2 receptor, which allows for more targeted therapeutic effects without the unwanted side effects associated with non-selective cannabinoid agonists. However, one limitation of methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is its relatively low potency compared to other synthetic cannabinoids, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate, including the development of more potent and selective CB2 agonists, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological systems beyond the endocannabinoid system. Additionally, further research is needed to fully understand the mechanisms underlying methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate's therapeutic effects and to optimize its dosing and delivery for clinical use.
Métodos De Síntesis
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with indole-3-carboxylic acid to form an intermediate compound. This intermediate is then reacted with acetic anhydride to form the final product, methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer, inflammation, and pain. Research has shown that methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has potent anti-inflammatory and anti-cancer effects, and may also have neuroprotective properties.
Propiedades
IUPAC Name |
methyl 1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-25-18-10-8-14(12-19(18)26-2)9-11-20(23)22-13-16(21(24)27-3)15-6-4-5-7-17(15)22/h4-13H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCZODNPSGPFSA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5492193.png)
![2-methyl-4-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5492201.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5492202.png)
![N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5492203.png)
![2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5492205.png)
![1-(6-cyclopropyl-4-pyrimidinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5492209.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492213.png)
![7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5492224.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-2-methylpiperidine](/img/structure/B5492230.png)
![methyl 4-[2-amino-3-cyano-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5492242.png)
![3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5492255.png)
![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)
![1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5492297.png)